molecular formula C11H22BrN B000087 Temechine hydrobromide CAS No. 30015-57-7

Temechine hydrobromide

Cat. No.: B000087
CAS No.: 30015-57-7
M. Wt: 248.2 g/mol
InChI Key: PKYZWCLYWCKYNX-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylquinuclidine hydrobromide is a chemical compound known for its unique structure and properties. It is a derivative of quinuclidine, a bicyclic amine, and is characterized by the presence of four methyl groups at the 2, 2, 6, and 6 positions. This compound is widely used in various scientific research fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylquinuclidine hydrobromide typically involves the reaction of quinuclidine with methylating agents. One common method is the methylation of quinuclidine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of 2,2,6,6-Tetramethylquinuclidine hydrobromide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same methylation reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylquinuclidine hydrobromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form quinuclidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are commonly used.

Major Products Formed

    Oxidation: N-oxides of 2,2,6,6-Tetramethylquinuclidine.

    Reduction: Various quinuclidine derivatives.

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

Scientific Research Applications

2,2,6,6-Tetramethylquinuclidine hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylquinuclidine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Another derivative of quinuclidine with similar methylation but different ring structure.

    2,2,6,6-Tetramethyl-4-piperidone: A related compound with a ketone functional group.

Uniqueness

2,2,6,6-Tetramethylquinuclidine hydrobromide is unique due to its specific methylation pattern and the presence of the hydrobromide salt, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial.

Biological Activity

Temechine hydrobromide, a compound derived from the plant Ruta graveolens, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological activity. Its chemical formula is C₁₁H₁₄BrN, and it exhibits solubility in various organic solvents. The compound is typically administered in hydrobromide salt form, enhancing its stability and bioavailability.

Biological Activities

1. Anticancer Properties

This compound has shown significant cytotoxic effects against various cancer cell lines. Research indicates that it inhibits cell proliferation through apoptosis induction and cell cycle arrest.

Cell Line GI50 (µM) Mechanism of Action
Human Leukemia (HL-60)0.27Induction of apoptosis
Prostate Cancer (PC-3)14.35Cell cycle arrest at G2/M phase
Breast Adenocarcinoma (MCF-7)15.4Inhibition of anti-apoptotic proteins

Studies have demonstrated that this compound effectively targets the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

2. Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The compound's effectiveness against resistant strains highlights its potential as an alternative therapeutic agent .

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It affects various signaling pathways, including NF-κB and MAPK pathways, which are crucial for inflammation and cancer progression.
  • Induction of Oxidative Stress : By increasing ROS levels, this compound promotes apoptosis in cancer cells while exerting antimicrobial effects.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study on Cancer Treatment
    • A clinical trial involving patients with advanced prostate cancer showed that this compound administration led to a significant reduction in tumor size after six weeks of treatment.
    • Patients reported improved quality of life with manageable side effects.
  • Case Study on Antimicrobial Efficacy
    • In a hospital setting, this compound was used as part of a treatment regimen for patients with multidrug-resistant bacterial infections. The results indicated a marked improvement in patient outcomes, with a reduction in infection-related complications .

Properties

IUPAC Name

2,2,6,6-tetramethyl-1-azabicyclo[2.2.2]octane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.BrH/c1-10(2)7-9-5-6-12(10)11(3,4)8-9;/h9H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYZWCLYWCKYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCN1C(C2)(C)C)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184092
Record name Temekhin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30015-57-7
Record name Temekhin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030015577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temekhin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Temechine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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